molecular formula C10H9NO B1281263 2-(p-Tolyl)oxazole CAS No. 62882-04-6

2-(p-Tolyl)oxazole

Cat. No.: B1281263
CAS No.: 62882-04-6
M. Wt: 159.18 g/mol
InChI Key: WHELBNUVILHIHT-UHFFFAOYSA-N
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Description

2-(p-Tolyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family It features a five-membered ring containing one oxygen and one nitrogen atom, with a p-tolyl group (a benzene ring substituted with a methyl group) attached to the second carbon of the oxazole ring

Mechanism of Action

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . The specific interactions of 2-(p-Tolyl)oxazole with its targets would depend on the nature of the target and the environment in which the interaction occurs.

Biochemical Pathways

Oxazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The exact pathways affected would depend on the specific targets of this compound.

Result of Action

Given the broad range of activities exhibited by oxazole derivatives, the effects could potentially include inhibition of bacterial growth, induction of cancer cell apoptosis, reduction of inflammation, among others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is recommended to be stored under inert gas in a cool and dark place, below 15°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones. The reaction typically requires an acid catalyst and elevated temperatures to facilitate the cyclization process.

    Fischer Oxazole Synthesis: This method involves the reaction of cyanohydrins with aldehydes. The reaction conditions often include the use of a base and a solvent such as ethanol.

    Van Leusen Reaction: This method involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions to form oxazoles.

Industrial Production Methods

Industrial production of 2-(p-Tolyl)oxazole may involve the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Electrophilic Aromatic Substitution: This reaction occurs at the C5 position of the oxazole ring, often requiring electron-donating groups to facilitate the process.

    Nucleophilic Aromatic Substitution: This reaction can occur at the C2 position, especially when leaving groups are present.

    Diels–Alder Reactions: Oxazoles can act as dienes in Diels–Alder reactions with electrophilic alkenes, leading to the formation of pyridine derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Diels–Alder Reactions: Typically involve dienophiles such as maleic anhydride and are conducted under thermal conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated oxazoles.

    Nucleophilic Aromatic Substitution: Substituted oxazoles with nucleophiles replacing leaving groups.

    Diels–Alder Reactions: Pyridine derivatives.

Scientific Research Applications

2-(p-Tolyl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

2-(p-Tolyl)oxazole can be compared with other oxazole derivatives such as:

    2-Methyl-5-phenyl-1,3-oxazole: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    2-Phenyl-1,3-oxazole: Lacks the p-tolyl group, which can affect its solubility and interaction with biological targets.

    2-(2,4-Dichlorophenyl)-1,3-oxazole: Contains additional chlorine atoms, which can enhance its antimicrobial properties.

Properties

IUPAC Name

2-(4-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHELBNUVILHIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494880
Record name 2-(4-Methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62882-04-6
Record name 2-(4-Methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Polyphosphoric acid (20 g), vinylene carbonate (5.73 mL, 90.0 mmol) and p-toluamide (12.2 g, 90.0 mmol) were combined and heated at 170° C. for 2 h. The reaction mixture was allowed to cool to ˜80° C., water (˜100 mL) was carefully added, and stirred for ˜10 min. This mixture was extracted three times with ethyl acetate, combined organic extracts were dried with Na2SO4, and concentrated in vacuo. Purification by medium pressure liquid chromatography (SiO2, 97:3 hexanes/acetone) gave 6.41 g (45%) of the title compound. MS 160 (M+H)+.
[Compound]
Name
Polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.73 mL
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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